1-Chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of particular interest due to its unique structure, which combines a chloro group, a difluorobut-3-en-2-one moiety, and a dihydroindolyl group.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized from 1H-indol-5-ylamine, which is converted to a diazonium salt and then coupled with various reagents to form the desired indole derivative.
Introduction of the Chloro and Difluoro Groups: The chloro and difluoro groups can be introduced through halogenation reactions using reagents such as 4-Chloro-1,2-difluorobenzene.
Coupling Reactions: The final step involves coupling the indole derivative with the chloro-difluoro compound under specific reaction conditions to form the target compound.
Analyse Chemischer Reaktionen
1-Chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells . The chloro and difluoro groups may enhance the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one can be compared with other indole derivatives, such as:
1-Chloro-2-isobutyl-4-methoxybenzene: This compound has a similar chloro group but differs in the substitution pattern and functional groups.
4-Chloro-1,2-difluorobenzene: This compound shares the chloro and difluoro groups but lacks the indole moiety.
1H-indol-5-ylamine: This compound is a precursor in the synthesis of various indole derivatives and shares the indole core structure.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10ClF2NO |
---|---|
Molekulargewicht |
257.66 g/mol |
IUPAC-Name |
1-chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one |
InChI |
InChI=1S/C12H10ClF2NO/c13-12(14,15)11(17)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4,6,8H,5,7H2 |
InChI-Schlüssel |
YKXKVXYFTOPCBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C=CC(=O)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.